molecular formula C10H13NO2S B8377078 4-Methyl-2-nitro-1-(propylthio)benzene

4-Methyl-2-nitro-1-(propylthio)benzene

Cat. No.: B8377078
M. Wt: 211.28 g/mol
InChI Key: SYFBDOWLEINTDO-UHFFFAOYSA-N
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Description

4-Methyl-2-nitro-1-(propylthio)benzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a methyl group at the para position (C4), a nitro group at the ortho position (C2), and a propylthio group at the meta position (C1).

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

4-methyl-2-nitro-1-propylsulfanylbenzene

InChI

InChI=1S/C10H13NO2S/c1-3-6-14-10-5-4-8(2)7-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3

InChI Key

SYFBDOWLEINTDO-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C=C(C=C1)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on compounds sharing functional or structural similarities, including aromatic thioethers, nitro-substituted heterocycles, and aliphatic thioethers.

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Functional Groups

Compound Name Core Structure Substituents Key Functional Groups
4-Methyl-2-nitro-1-(propylthio)benzene Benzene 4-Methyl, 2-Nitro, 1-Propylthio Nitro, Thioether, Methyl
(4-Benzylphenyl)(propyl)sulfane Benzene 4-Benzyl, 1-Propylthio Thioether, Benzyl
4-(Propylthio)benzonitrile Benzene 4-Propylthio, 1-Cyano Thioether, Nitrile
1-(4-(Propylthio)phenyl)ethanone Benzene 4-Propylthio, 1-Acetyl Thioether, Ketone
5-Nitro-2-(propylthio)-1H-benzimidazole Benzimidazole 5-Nitro, 2-Propylthio Nitro, Thioether
1-Hexene,4-(propylthio) Aliphatic alkene 4-Propylthio, 1-Hexene Thioether, Alkene

Key Observations:

  • Electron Effects : The nitro group in the target compound is a stronger electron-withdrawing group (EWG) than the nitrile or ketone groups in related aromatic thioethers, significantly deactivating the benzene ring toward electrophilic substitution .
  • Heterocyclic vs. Aromatic Systems : The benzimidazole derivative () demonstrates how nitro and thioether groups on fused rings enable pharmacological activity, unlike simple benzene derivatives .
Physical and Spectral Properties

Table 2: Physical States and Spectral Signatures

Compound Name Physical State Notable Spectral Features (IR, NMR)
4-Methyl-2-nitro-1-(propylthio)benzene Not reported Expected IR: ~1520 cm⁻¹ (Nitro NO₂), ~680 cm⁻¹ (C-S). NMR: Methyl singlet (δ ~2.3 ppm), aromatic multiplet (δ ~7-8 ppm) .
4-(Propylthio)benzonitrile Yellow oil IR: ~2200 cm⁻¹ (C≡N). NMR: Propylthio triplet (δ ~1.0 ppm), aromatic doublet (δ ~7.5 ppm) .
1-(4-(Propylthio)phenyl)ethanone Yellow oil → Solid IR: ~1680 cm⁻¹ (C=O). NMR: Acetyl singlet (δ ~2.6 ppm), aromatic doublet (δ ~7.9 ppm) .
5-Nitro-2-(propylthio)-1H-benzimidazole Solid (inferred) IR: ~1520 cm⁻¹ (Nitro NO₂). NMR: Benzimidazole protons (δ ~7.2-8.0 ppm) .

Key Findings:

  • Solubility Trends: Nitro-substituted thioethers (e.g., target compound) are less soluble in non-polar solvents than alkyl-substituted analogs due to increased polarity .
  • Thermal Stability : The nitro group enhances thermal stability but may increase sensitivity to reduction or nucleophilic attack .

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